![molecular formula C39H64O13 B1259912 Asparanin A](/img/structure/B1259912.png)
Asparanin A
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Description
Asparanin A is a natural product found in Asparagus cochinchinensis, Yucca schidigera, and other organisms with data available.
Scientific Research Applications
Anticancer Activity
Asparanin A, a steroidal saponin from Asparagus officinalis L., has been shown to have significant anticancer activity. In human hepatocellular carcinoma HepG2 cells, it induces G(2)/M cell cycle arrest and apoptosis. This effect involves the modulation of cell cycle-related proteins and the activation of apoptosis through pathways independent of p53 (Liu et al., 2009). Similar effects have been observed in human endometrial carcinoma Ishikawa cells, where Asparanin A induces G0/G1 cell cycle arrest and apoptosis through mitochondrial and PI3K/AKT signaling pathways (Zhang et al., 2019).
Anti-Metastasis Mechanism
Asparanin A also exhibits anti-metastatic properties in endometrial cancer. It inhibits cell migration and invasion in Ishikawa cells, primarily through the Ras/ERK/MAPK pathway. This is supported by miRNA-seq and mRNA-seq integrated analyses, highlighting the impact of Asparanin A on miRNAs expression and key signaling pathways (Zhang et al., 2021).
Biochemical Characterization
Asparanin A has been identified and characterized among other steroidal saponins in Asparagus racemosus. Its structural identification contributes to understanding the biochemical profile of this medicinal plant (Hayes et al., 2008).
Implication in Plant Biology
Research has also focused on the role of asparagine synthetase in plant biology, relevant to the study of Asparanin A. This enzyme, key in asparagine biosynthesis, plays a crucial role in nitrogen mobilization, and its inhibitors have been studied in the context of plant physiology and potential herbicide development (Romagni et al., 2000).
Ethnopharmacological Evaluation
Asparagus racemosus, the source of Asparanin A, has been the subject of ethnopharmacological evaluation, highlighting its importance in traditional medicine and the need for conservation due to its multiple uses and increasing demand (Bopana & Saxena, 2007).
properties
Molecular Formula |
C39H64O13 |
---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |
InChI Key |
MMTWXUQMLQGAPC-XIBAMJMMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
synonyms |
asparanin A |
Origin of Product |
United States |
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